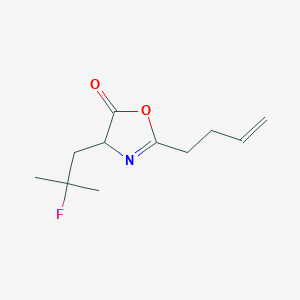

5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is a synthetic organic compound belonging to the oxazolone family Oxazolones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolone compounds.

Scientific Research Applications

Chemistry

In chemistry, 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicinal chemistry, oxazolone derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-chloro-2-methylpropyl)-

- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-bromo-2-methylpropyl)-

- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-iodo-2-methylpropyl)-

Uniqueness

The uniqueness of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, for example, may enhance its stability and reactivity compared to other halogenated derivatives.

Biological Activity

5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- (CAS No. 848949-90-6) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Analgesic Activity

Recent studies have highlighted the analgesic properties of oxazolones. In particular, derivatives of 5(4H)-oxazolone have demonstrated significant pain-relieving effects in animal models. For instance:

- The writhing test and hot plate test were employed to assess pain relief, showing that certain oxazolone derivatives effectively reduced nociception compared to control groups .

Antimicrobial Properties

5(4H)-oxazolones exhibit notable antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory capabilities of 5(4H)-oxazolones are attributed to their ability to inhibit key enzymes involved in inflammatory processes:

- Studies have shown that these compounds can inhibit lipoxygenase (LOX) activity, which is crucial in the biosynthesis of leukotrienes, potent mediators of inflammation .

- The IC50 values for some derivatives indicate effective inhibition at micromolar concentrations, suggesting a strong anti-inflammatory potential .

Antidiabetic Activity

Emerging research suggests that certain oxazolone derivatives may possess antidiabetic properties. They have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .

The biological activities of 5(4H)-oxazolones can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like 5(4H)-oxazolone act as inhibitors of enzymes such as lipoxygenase and trypsin, which play roles in inflammation and protein digestion, respectively .

- Receptor Modulation : Some studies indicate that these compounds may interact with specific receptors involved in pain and inflammation pathways, leading to their analgesic effects .

- Oxidative Stress Reduction : The antioxidant properties of oxazolones contribute to their anti-inflammatory effects by reducing oxidative stress within cells .

Case Studies

- Study on Analgesic Activity : A study evaluated the analgesic effects of various oxazolones using both the writhing and hot plate tests. It found that specific derivatives significantly reduced pain responses compared to untreated controls, indicating their potential as analgesics .

- Toxicity Assessment : An acute toxicity study on new oxazolone derivatives revealed no significant adverse effects on vital organs, suggesting a favorable safety profile for further development .

Comparative Table of Biological Activities

Properties

CAS No. |

848949-90-6 |

|---|---|

Molecular Formula |

C11H16FNO2 |

Molecular Weight |

213.25 g/mol |

IUPAC Name |

2-but-3-enyl-4-(2-fluoro-2-methylpropyl)-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H16FNO2/c1-4-5-6-9-13-8(10(14)15-9)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

VSBIIQPQFPMPEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1C(=O)OC(=N1)CCC=C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.